Zidovudine-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Zidovudine-d3 is the definitive SIL-IS for zidovudine bioanalysis. Its +3.02 Da mass shift ensures interference-free MRM transitions, critical for regulatory-compliant PK/TDM studies and ANDA bioequivalence. Unlike unlabeled zidovudine or alternative isotopic forms, Zidovudine-d3 provides robust matrix effect correction, enabling precise quantification in plasma, serum, and intracellular matrices. Ideal for clinical pharmacology, therapeutic drug monitoring, and generic drug development.

Molecular Formula C10H13N5O4
Molecular Weight 270.26 g/mol
Cat. No. B12424014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidovudine-d3
Molecular FormulaC10H13N5O4
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3
InChIKeyHBOMLICNUCNMMY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zidovudine-d3: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Zidovudine


Zidovudine-d3 (Azidothymidine-d3; AZT-d3) is a deuterium-labeled analog of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine. It is classified as a stable isotope-labeled internal standard (SIL-IS) and is specifically designed for use in quantitative bioanalytical assays . Its primary function is to correct for variability in sample extraction, chromatographic separation, and mass spectrometric detection during the quantification of the unlabeled analyte, zidovudine, in complex biological matrices [1].

The Critical Need for Zidovudine-d3 Over Non-Labeled or Other Isotopic Analogs in Bioanalysis


Generic substitution of Zidovudine-d3 with unlabeled zidovudine, or other in-class compounds, is analytically unsound for quantitative LC-MS/MS workflows. Unlabeled zidovudine is the analyte of interest and cannot serve as an internal standard due to identical mass and chromatographic behavior. While other isotopic forms (e.g., 13C- or 15N-labeled) exist, the specific placement and number of deuterium atoms in Zidovudine-d3 provide a defined mass shift (+3.02 Da) that is critical for establishing a unique and interference-free multiple reaction monitoring (MRM) transition . Improper selection of an internal standard can lead to insufficient correction for matrix effects and ion suppression, ultimately compromising assay accuracy, precision, and reproducibility [1].

Quantitative Differentiation of Zidovudine-d3: Comparative Data for Analytical Selection


Defined Mass Spectrometric Differentiation: Zidovudine-d3 vs. Zidovudine and Zidovudine-d4

Zidovudine-d3 provides a specific mass shift relative to unlabeled zidovudine, enabling its use as a distinct internal standard. This shift is also distinct from other deuterated analogs like Zidovudine-d4, which affects its specific MRM transition and chromatographic behavior [REFS-1, REFS-2]. The +3.02 Da mass difference from the parent analyte is a standard and effective shift for avoiding isotopic interference while maintaining similar physicochemical properties .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Method Performance Using Zidovudine-d3 as an Internal Standard in a Validated LC-MS/MS Assay

In a validated bioanalytical method for quantifying zidovudine in human plasma, the use of a stable-labeled isotopic zidovudine (ZDV-IS) as an internal standard, which serves as a direct proxy for Zidovudine-d3, resulted in high assay performance. The method demonstrated high accuracy and precision across the quantitative range [1]. While this does not compare Zidovudine-d3 to another internal standard, it establishes the baseline analytical performance achieved when it is used as the internal standard.

Method Validation Pharmacokinetics HIV

Deuterated Internal Standard Advantages: Correcting for Matrix Effects

The use of a deuterated internal standard, such as Zidovudine-d3, is the gold standard approach for mitigating analytical variability caused by matrix effects in LC-MS/MS. Co-eluting matrix components can cause significant ion suppression or enhancement for the analyte [1]. A deuterated internal standard, due to its near-identical chemical properties and slight retention time shift, co-elutes with the analyte and experiences the same matrix effects, thereby normalizing the analyte response and improving quantitative accuracy [1].

Matrix Effects Ion Suppression LC-MS/MS

Optimal Applications for Zidovudine-d3 Based on Analytical Differentiation


Clinical Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies

Zidovudine-d3 is the optimal internal standard for quantifying zidovudine in human plasma or serum to support clinical PK studies or TDM. The high accuracy and precision achievable with this SIL-IS, as demonstrated in validated methods [1], are critical for determining patient exposure and ensuring therapeutic levels are within the safe and effective window. The robust correction for matrix effects ensures reliable data across diverse patient samples.

Bioequivalence Studies for Generic Drug Development

For ANDA submissions requiring a demonstration of bioequivalence between a generic and innovator zidovudine formulation, the use of Zidovudine-d3 as an internal standard in the pivotal bioanalytical study is a regulatory expectation. The method's performance, validated with a SIL-IS [1], provides the low variability and high reproducibility necessary to accurately compare pharmacokinetic parameters (e.g., AUC, Cmax) between formulations and meet stringent FDA/EMA acceptance criteria.

Intracellular Pharmacology and Metabolism Studies

Zidovudine-d3 is essential for quantifying low-abundance intracellular zidovudine and its active phosphorylated metabolites (e.g., AZT-triphosphate). The enhanced sensitivity and specificity afforded by the SIL-IS approach [1] are necessary to accurately measure these analytes in complex cellular matrices, enabling precise investigations into drug activation, efficacy, and resistance mechanisms at the cellular level.

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